molecular formula C7H6Cl2N2 B1322050 5-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 3931-68-8

5-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1322050
CAS No.: 3931-68-8
M. Wt: 189.04 g/mol
InChI Key: HDGYDQGPMRUIQO-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS: 3931-68-8) is a halogenated heterocyclic compound characterized by a fused imidazole and pyridine ring system with a chlorine substituent at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry and drug discovery due to its structural rigidity and ability to participate in diverse coupling reactions. Its hydrochloride salt form enhances solubility, making it suitable for synthetic applications in polar solvents . Key synonyms include 5-chloroimidazo[1,2-a]pyridine HCl and imidazo[1,2-a]pyridine, 5-chloro-, hydrochloride. Purity levels for commercial samples typically exceed 95% .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Chloroimidazo[1,2-a]pyridine hydrochloride generally follows these key steps:

Detailed Preparation Methods

Cyclization to Form Imidazo[1,2-a]pyridine Core

A common approach starts with 2-aminopyridine derivatives reacting with α-haloketones (e.g., 3-bromo-2-butanone) under reflux in ethanol or similar solvents. This reaction proceeds via nucleophilic attack of the amino group on the haloketone, followed by intramolecular cyclization to yield the imidazo[1,2-a]pyridine scaffold.

  • Example: Refluxing 6-bromo-2-aminopyridine with 3-bromo-2-butanone in ethanol for 6 hours, then allowing the mixture to stand at room temperature for 18 hours, yields 2,3-dimethyl-5-bromoimidazo[1,2-a]pyridine hydrobromide salt, which can be purified by extraction and sublimation.

Halogenation (Chlorination) at the 5-Position

Selective chlorination is achieved by treating the imidazo[1,2-a]pyridine intermediate with chlorinating agents such as N-chlorosuccinimide (NCS) in an inert solvent like carbon tetrachloride under reflux conditions.

  • Example: A suspension of 5-bromoimidazo[1,2-a]pyridine and N-chlorosuccinimide in carbon tetrachloride is heated to boiling for 20 minutes, then cooled and filtered. The product is purified by recrystallization or chromatography to yield 3-chloro-5-bromoimidazo[1,2-a]pyridine, which can be further processed to the 5-chloro derivative.

Salt Formation (Hydrochloride)

The free base 5-chloroimidazo[1,2-a]pyridine is converted to its hydrochloride salt by treatment with ethanolic hydrogen chloride or aqueous hydrochloric acid. This step improves the compound’s water solubility and facilitates handling.

  • Example: The oil or solid free base is treated with ethanolic hydrogen chloride in isopropanol, followed by recrystallization from ethanol-ether to obtain the hydrochloride salt with defined melting point and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Cyclization 2-Aminopyridine + α-haloketone in ethanol Reflux (~78 °C) 6 h reflux + 18 h RT Formation of imidazo[1,2-a]pyridine core
Chlorination N-Chlorosuccinimide in CCl4 Boiling (~77 °C) 20 min Selective chlorination at 5-position
Salt formation Ethanolic HCl in isopropanol Room temperature Several hours Formation of hydrochloride salt
Purification Chromatography, recrystallization Ambient Variable Ensures high purity and yield

Alternative Synthetic Routes and Research Findings

  • Some research protocols involve the use of diphenylphosphoryl azide and triethylamine in DMF to generate azide intermediates that can be cyclized to imidazo[1,2-a]pyridine derivatives, including chlorinated analogs. However, these methods are more complex and tailored for functionalized derivatives rather than the simple 5-chloro compound.

  • The chlorination step is critical and must be controlled to avoid over-chlorination or substitution at undesired positions. N-chlorosuccinimide is preferred for its mild and selective chlorinating ability.

  • The hydrochloride salt form is favored in research and industrial applications due to enhanced solubility and stability compared to the free base.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Product Reference
Cyclization 2-Aminopyridine + 3-bromo-2-butanone, ethanol reflux 2,3-Dimethyl-5-bromoimidazo[1,2-a]pyridine hydrobromide
Chlorination N-Chlorosuccinimide, carbon tetrachloride, reflux 3-Chloro-5-bromoimidazo[1,2-a]pyridine
Salt formation Ethanolic HCl in isopropanol This compound

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or reduce specific functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dechlorinated products.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloroimidazo[1,2-a]pyridine hydrochloride serves as a versatile scaffold in the development of various therapeutic agents. Its structural framework has been associated with numerous biological activities, including:

  • Anticancer Activity : Compounds derived from the imidazo[1,2-a]pyridine scaffold have shown promising results against various cancer cell lines. For instance, new derivatives have been synthesized and evaluated for their anticancer properties against A-498 (kidney carcinoma) and A-549 (lung carcinoma) cell lines. One study reported that specific derivatives exhibited significant inhibition of the A-498 cell line with a GI50 value of less than 10 µM .
  • Antimicrobial Properties : The synthesized analogs of 5-chloroimidazo[1,2-a]pyridine have demonstrated moderate to good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .
  • Protein Kinase Inhibition : Research indicates that imidazo[1,2-a]pyridines can act as inhibitors of disease-relevant protein kinases. A study highlighted the synthesis of several derivatives that were tested against kinases associated with Alzheimer's disease and cancer, showing potential for therapeutic strategies targeting these conditions .

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) studies of 5-chloroimidazo[1,2-a]pyridine derivatives have been crucial in optimizing their biological activities. Modifications at various positions on the imidazo ring have led to improved potency against specific targets. For example:

  • Substituent Variations : By varying substituents on the imidazo[1,2-a]pyridine scaffold, researchers have created a library of compounds with enhanced activity profiles. The introduction of different functional groups has been shown to influence binding affinity and selectivity towards specific kinases .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized novel Schiff bases derived from 5-chloroimidazo[1,2-a]pyridine and evaluated their anticancer activity. The findings indicated that certain derivatives exhibited significant cytotoxic effects against A-498 and A-549 cell lines, showcasing their potential as anticancer agents .

Case Study 2: Inhibition of Protein Kinases

In another investigation focusing on Alzheimer's disease therapeutics, several imidazo[1,2-a]pyridine derivatives were screened for their ability to inhibit CLK1 kinase. Among the tested compounds, one derivative showed notable selectivity and potency against CLK1 while maintaining low toxicity levels . This highlights the scaffold's utility in developing targeted therapies for neurodegenerative diseases.

Summary of Biological Activities

Biological Activity Description
AnticancerEffective against various cancer cell lines (e.g., A-498, A-549)
AntimicrobialModerate to good activity against bacterial (e.g., S. aureus) and fungal strains
Protein Kinase InhibitionPotential inhibitors for kinases related to Alzheimer's disease and cancer

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-chloroimidazo[1,2-a]pyridine hydrochloride with structurally related compounds, focusing on substituent positions, molecular weights, and key applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features/Applications Reference
5-Chloroimidazo[1,2-a]pyridine HCl 3931-68-8 C₇H₆ClN₂·HCl 189.06 g/mol Intermediate for PROTACs; Suzuki-Miyaura coupling (77% yield)
7-Chloroimidazo[1,2-a]pyridine 4532-25-6 C₇H₅ClN₂ 152.58 g/mol Lower synthetic utility due to reduced reactivity in cross-coupling reactions
6-Chloroimidazo[1,2-a]pyridine HCl 957035-24-4 C₇H₆ClN₂·HCl 189.06 g/mol Used in antitubulin agents; similar reactivity but distinct regioselectivity
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 90213-66-4 C₆H₃Cl₂N₃ 188.01 g/mol Higher electrophilicity; used in kinase inhibitors

Key Observations :

  • Chlorine Position : The 5-chloro derivative exhibits superior reactivity in coupling reactions compared to 6- or 7-chloro isomers, likely due to electronic and steric effects .
  • Salt Form: The hydrochloride salt of 5-chloroimidazo[1,2-a]pyridine shows enhanced solubility in polar solvents (e.g., DMSO, methanol) compared to its free base .

Pharmacological Derivatives

Derivatives of this compound have shown promise in targeted protein degradation. For example:

  • Compound 17: A PROTAC precursor synthesized from 5-chloroimidazo[1,2-a]pyridine, featuring a piperazine linker and pentanoic acid group (1H NMR: δ 8.47 (s, 1H), 8.21 (s, 1H)) .
  • MS147N2 : A complex degrader molecule incorporating the 5-chloroimidazo[1,2-a]pyridine scaffold, demonstrating efficacy in degrading PRC1 components .

In contrast, 6-chloroimidazo[1,2-a]pyridine-2-carboxamide derivatives (e.g., CAS: 951970-82-4) are explored as kinase inhibitors but exhibit reduced metabolic stability compared to 5-chloro analogues .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of 5-chloroimidazo[1,2-a]pyridine exhibits >10 mg/mL solubility in methanol, whereas carboxylic acid derivatives (e.g., 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate) require aqueous-organic mixtures .
  • Stability : The 5-chloro substituent enhances thermal stability compared to nitro- or methyl-substituted analogues .

Biological Activity

5-Chloroimidazo[1,2-a]pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have demonstrated significant biological activity across various therapeutic areas. The presence of the imidazole and pyridine rings contributes to their ability to interact with biological targets, making them valuable in drug discovery. The scaffold has been associated with activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-chloroimidazo[1,2-a]pyridine derivatives. For instance, compound I-11 has been identified as a potent inhibitor of KRAS G12C-mutated cancer cells. This compound was shown to induce apoptosis in NCI-H358 cells through molecular docking studies and cellular assays, indicating its potential as a lead compound for targeted cancer therapies .

Antimicrobial Properties

The imidazo[1,2-a]pyridine scaffold has also been evaluated for its antimicrobial properties. Compounds within this class have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM. This suggests that 5-chloroimidazo[1,2-a]pyridine could be a candidate for further development in tuberculosis treatment .

Cholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE). Several derivatives have been tested for their ability to inhibit AChE with IC50 values demonstrating promising results. The protective effects against organophosphate poisoning were also noted in animal models, indicating potential applications in neuroprotection and treatment of Alzheimer's disease .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine ring can significantly influence biological activity. For example:

  • Substituents : The presence of halogens on the phenyl ring enhances AChE inhibitory activity.
  • Positioning : Different positions of substituents on the imidazo ring can lead to varying levels of potency against specific targets.

A comprehensive SAR analysis is essential for optimizing the biological activity of these compounds and guiding future synthetic efforts .

Case Studies

Case Study 1: Anti-TB Activity
A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb. One notable compound exhibited an MIC80 value that resulted in an 80% reduction in bacterial growth, showcasing its potential as a new anti-TB agent .

Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that certain derivatives could inhibit neuroinflammation by modulating the IKKβ-NF-κB signaling pathway in LX-2 cells. These findings suggest that 5-chloroimidazo[1,2-a]pyridine may have applications in treating neurodegenerative diseases like Alzheimer's by reducing inflammation and fibrosis markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloroimidazo[1,2-a]pyridine derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : Microwave-assisted synthesis is a widely used approach. For example, compounds like 10-(3,4-dihydronaphthalen-1-yl)-5H-benzo[e]pyrido[2',1':2,3]imidazo[4,5-b]indole-7(6H)-carboxylate (5y) are synthesized under microwave conditions using methanol/water (1:2 v/v) and trifluoroacetic acid as a catalyst, achieving yields of 66–67% . Solvent selection (e.g., polar protic solvents) and catalyst loading (e.g., ~1 mg TFA) are critical for optimizing purity. Structural confirmation relies on 1^1H/13^13C NMR and HRMS .

Q. How can researchers validate the structural integrity of 5-chloroimidazo[1,2-a]pyridine hydrochloride and its derivatives?

  • Methodological Answer : Multi-modal characterization is essential:

  • NMR : 1^1H NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and coupling constants (e.g., J=8.59.0HzJ = 8.5–9.0 \, \text{Hz}) confirm regiochemistry .
  • IR : Absorption peaks (e.g., 1722 cm1^{-1} for carbonyl groups) validate functional groups .
  • HRMS : Experimental m/z values must align with theoretical calculations (e.g., ±0.002 Da tolerance) .

Q. What are the standard protocols for assessing the solubility and stability of this compound in experimental buffers?

  • Methodological Answer : Solubility is tested in DMSO (stock solutions) followed by dilution in phosphate-buffered saline (PBS) or ammonium acetate buffer (pH 6.5). Stability studies use HPLC-UV at 25°C over 24–72 hours to monitor degradation (e.g., <5% degradation indicates suitability for biological assays) .

Advanced Research Questions

Q. How can computational methods enhance the design of 5-chloroimidazo[1,2-a]pyridine derivatives with improved bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity. For example, Fukui indices identify nucleophilic/electrophilic sites for functionalization. Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like cholinergic receptors, with binding energies ≤−7.0 kcal/mol indicating high affinity .

Q. What strategies resolve contradictions in spectral data or synthetic yields for structurally similar derivatives?

  • Methodological Answer :

  • Yield Discrepancies : Varying substituents (e.g., electron-withdrawing groups) impact reaction kinetics. For instance, (Z)-2-(3-chlorophenyl) derivatives (5f) achieve 80% yield vs. 54% for (Z)-2-(p-tolyl) analogs (5i) due to steric effects .
  • Spectral Ambiguities : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Conflicting HRMS data require recalibration with internal standards (e.g., sodium formate) .

Q. How are in vitro bioactivity assays designed to evaluate the anthelmintic or antitubulin potential of 5-chloroimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Anthelmintic Activity : Larval motility inhibition assays (e.g., against Haemonchus contortus) at 10–50 µM concentrations, with EC50_{50} values calculated via nonlinear regression .
  • Antitubulin Activity : Tubulin polymerization assays (e.g., absorbance at 340 nm) compare derivatives to colchicine. IC50_{50} values ≤1 µM indicate potent inhibition .

Q. What experimental and computational approaches optimize reaction scalability for gram-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., cyclization steps).
  • DOE (Design of Experiments) : Taguchi methods optimize parameters (temperature, solvent ratio) to maximize yield (e.g., from 66% to >80%) .

Q. How do researchers address discrepancies between predicted and observed biological activity in derivatives?

  • Methodological Answer :

  • Metabolic Stability : Incubate compounds with liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated degradation.
  • Off-Target Profiling : Kinase panel screens (e.g., Eurofins) identify unintended interactions, guiding structural refinement .

Q. Methodological Challenges and Solutions

Q. What are the best practices for handling hygroscopic or light-sensitive derivatives of this compound?

  • Methodological Answer : Store compounds under argon in amber vials at −20°C. Use anhydrous solvents (e.g., THF over molecular sieves) during synthesis. Purity is verified via Karl Fischer titration (<0.1% water content) .

Q. How can machine learning models predict novel derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Train models on datasets (e.g., ChEMBL) using descriptors like LogP, topological surface area, and H-bond donors. Support vector regression (SVR) predicts bioavailability (e.g., >30% oral bioavailability in rats) .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGYDQGPMRUIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621322
Record name 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3931-68-8
Record name Imidazo[1,2-a]pyridine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3931-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-6-chloropyridine (20.00 g, 156 mmol) in ethanol (300 mL) at ambient temperature was added chloroacetaldehyde (26.1 mL of a 50% aqueous solution, 202 mmol). The reaction mixture was heated at refux for 5 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was treated with dichloromethane (400 mL) and the dichloromethane layer was decanted. The resultant brown gummy solid was treated with a mixture of methanol (20 mL) and diethyl ether (500 mL). The colorless solid so obtained was collected by filtration to afford 5-chloroimidazo[1,2-a]pyridine hydrochloride (13.26 g, 45% yield). The filtrate was combined with the aforementioned dichloromethane layer and the mixture concentrated in vacuo. The residue was dissolved in dichloromethane (500 mL). The resulting solution was washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluting with a 40-95% gradient of ethyl acetate in hexanes to afford a second batch of 5-chloroimidazo[1,2-a]pyridine as a brown liquid in 39% yield (9.18 g): 1H NMR (300 MHz, DMSO-d6) δ8.02 (s, 1H), 7.74 (s, 1H), 7.65 (d, J=9.0 Hz, 1H), 7.31 (dd, J=7.5, 7.5 Hz, 1H), 7.19 (d, J=7.2 Hz, 1H); MS (ES+) m/z 153.0 (M+1), 155.0 (M+1).
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